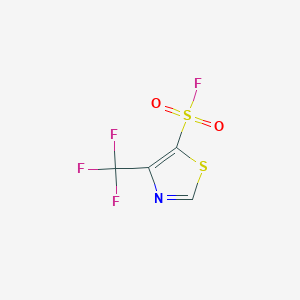

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” is a fluorinated organic compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and advanced materials . The trifluoromethyl group (−CF3) in particular is known to confer increased stability and lipophilicity .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, trifluoromethyl-containing compounds have been synthesized through various methods, including the use of transition metal-based catalysts and the activation of the C–F bond in trifluoromethyl-containing compounds .

Molecular Structure Analysis

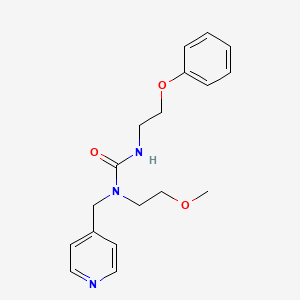

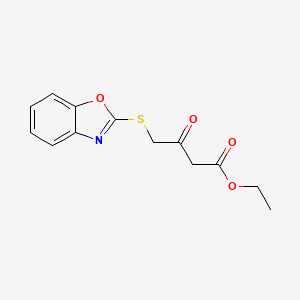

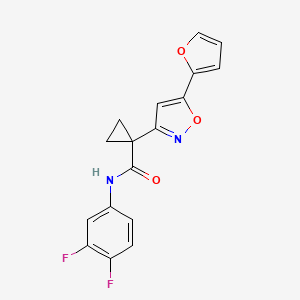

The molecular structure of “this compound” would likely involve a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a trifluoromethyl group attached. The exact structure would depend on the positions of these groups and other atoms in the molecule .

Chemical Reactions Analysis

Trifluoromethyl groups have been involved in various types of chemical reactions, including chloro-, bromo-, iodo-, fluoro- and cyano-trifluoromethylation of alkenes and alkynes . The specific reactions that “this compound” would undergo would depend on its exact structure and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, trifluoromethyl groups are known to increase the stability and lipophilicity of compounds .

科学的研究の応用

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new SuFEx clickable reagent. Its unique structure, possessing three addressable handles (vinyl, bromide, and sulfonyl fluoride), enables it to function both as a tris-electrophile and a SuFEx clickable material. This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, demonstrating its potential to enrich the SuFEx tool cabinet and provide a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

Carbonic Anhydrase Inhibitors

Benzolamide-like derivatives, obtained through the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide and sulfonic acid anhydrides, exhibit strong inhibitory effects towards carbonic anhydrase isozymes. These compounds, designed to possess good leaving groups for aromatic nucleophilic substitution reactions with fluoride, indicate the application of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride derivatives in developing carbonic anhydrase inhibitors for diagnostic and therapeutic applications, including PET imaging (Supuran, Ilies, & Scozzafava, 1998).

Fluoroalkylative Aryl Migration

The synthesis and application of fluorinated sulfinate salts demonstrate their use as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This highlights the role of this compound derivatives in fluoroalkylative aryl migration, contributing to the development of novel synthetic methodologies in organic chemistry (He, Tan, Ni, & Hu, 2015).

Electrophilic Trifluoromethylthiolating Reagents

The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, allows for the easy installation of the trifluoromethylthio group into drug molecules at a late stage of drug development. This application is significant for enhancing the chemical and metabolic stability of pharmaceuticals, demonstrating the versatility of this compound in medicinal chemistry (Shao, Xu, Lu, & Shen, 2015).

作用機序

将来の方向性

The future directions of research on “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would likely involve further exploration of its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in various fields, and continued efforts in this area could lead to the development of new materials and pharmaceuticals .

特性

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF4NO2S2/c5-4(6,7)2-3(12-1-9-2)13(8,10)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVKEAYGRLYKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)S(=O)(=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF4NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)

![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2669507.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)

![N-(2-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2669510.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)